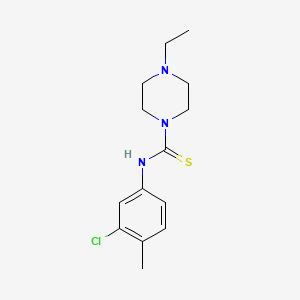![molecular formula C12H17N3 B5807202 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine (ETPP) is a heterocyclic compound with a pyrrolopyridazine core structure. It has gained significant attention in scientific research due to its potential applications in drug discovery and development. ETPP is a versatile molecule with diverse biological activities, making it an attractive target for drug design.
Mecanismo De Acción
The exact mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, making 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine a potential anticancer agent.
Biochemical and Physiological Effects:
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments is its versatility. It has a range of biological activities, making it useful for studying various disease processes. Additionally, its relatively simple synthesis method makes it accessible to researchers. However, one limitation of using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is its potential toxicity. As with any experimental compound, caution must be taken when handling and using 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine. One area of interest is its potential as a treatment for neurodegenerative diseases. Researchers may also explore its use as an antiviral or antibacterial agent. Additionally, further studies could be conducted to better understand the mechanism of action of 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine and to identify potential drug targets. Overall, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a promising compound with many potential applications in drug discovery and development.
Métodos De Síntesis
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can be synthesized by a variety of methods, including the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another approach involves the reaction of 2,6-dimethyl-4-ethynylpyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been extensively studied in the field of medicinal chemistry, with researchers exploring its potential as a drug candidate for various diseases. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, 6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-ethyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-6-15-9(4)11-7(2)13-14-8(3)12(11)10(15)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJBYQGEIJZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=NN=C(C2=C1C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)